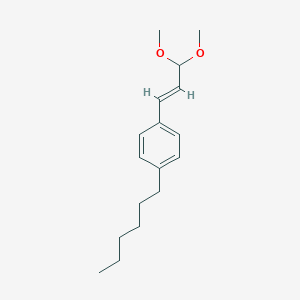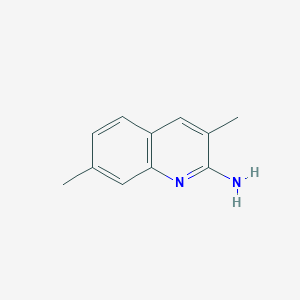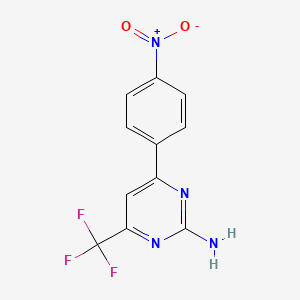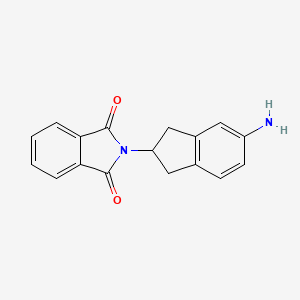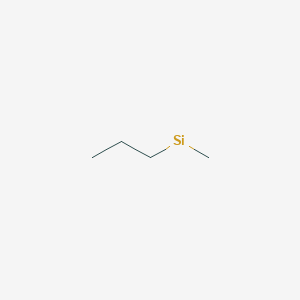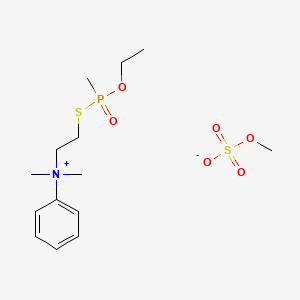
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phosphinyl group, a thioether linkage, and an ammonium ion. These features contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of ethoxymethylphosphine with a thiol compound to form the thioether linkage. This intermediate is then reacted with a dimethylphenylammonium salt to introduce the ammonium ion. The final step involves the addition of methyl sulfate to form the complete compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and concentration of reactants. Industrial production may also involve the use of catalysts to speed up the reaction and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinyl group can be reduced to form phosphines.
Substitution: The ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes and proteins, altering their activity. The thioether linkage can undergo redox reactions, affecting cellular processes. The ammonium ion can participate in ionic interactions, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfide: Contains a similar thioether linkage but lacks the phosphinyl and ammonium groups.
Ethylphosphine: Contains a phosphinyl group but lacks the thioether and ammonium groups.
Phenylammonium compounds: Contain the ammonium ion but lack the phosphinyl and thioether groups.
Uniqueness
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
41294-07-9 |
|---|---|
Molecular Formula |
C14H26NO6PS2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO2PS.CH4O4S/c1-5-16-17(4,15)18-12-11-14(2,3)13-9-7-6-8-10-13;1-5-6(2,3)4/h6-10H,5,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GIXDPYOACOYPDO-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


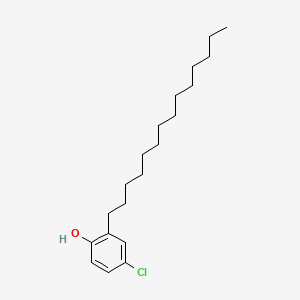

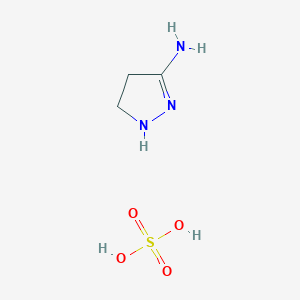
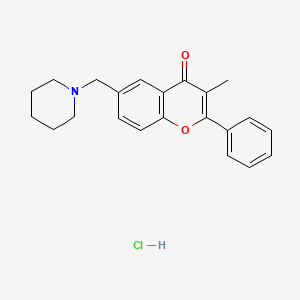
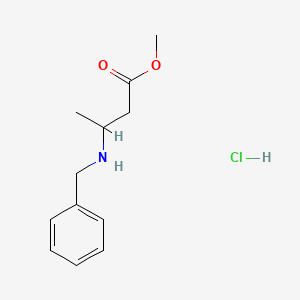
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)

